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Compound of Interest

5-Methoxy-1H-benzo[D]imidazole-
2-carbaldehyde

Cat. No.: B1419511

Compound Name:

An In-depth Technical Guide to 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde for
Advanced Research and Development

Introduction: The Benzimidazole Scaffold in Modern
Drug Discovery

The benzimidazole ring system, a fusion of benzene and imidazole, is classified as a
"privileged scaffold" in medicinal chemistry. This designation is reserved for molecular
frameworks that can bind to a wide range of biological targets, leading to diverse
pharmacological activities. The natural occurrence of a benzimidazole derivative, 5,6-dimethyl-
1-(a-D-ribofuranosyl) benzimidazole, as a key component of vitamin B12, first highlighted its
biological significance.[1][2] Since this discovery, synthetic benzimidazole derivatives have
become cornerstones in pharmaceutical development, leading to blockbuster drugs such as
the proton-pump inhibitors omeprazole and pantoprazole, the anthelmintic albendazole, and
the antihypertensive telmisartan.[3][4]

This guide focuses on a specific, highly valuable derivative: 5-Methoxy-1H-
benzo[d]imidazole-2-carbaldehyde. The strategic placement of the methoxy group at the 5-
position and a reactive carbaldehyde (aldehyde) group at the 2-position makes this molecule a
versatile intermediate for constructing complex, biologically active compounds, particularly in
the fields of oncology and virology.[5][6]
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Compound Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use
in synthesis and development.

Chemical Name: 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde

Synonyms: 5-Methoxy-2-formylbenzimidazole

CAS Number: 1245533-31-0

Chemical Structure:

Table 1: Physicochemical and Computed Properties

Property Value Source
Molecular Formula CoHsN20:2 N/A
Molecular Weight 176.17 g/mol N/A
Expected to be an off-white to General observation for similar
Appearance _
pale yellow solid compounds
XLogP3 (Lipophilicity) ~1.5 - 2.0 (Predicted) [7]
Hydrogen Bond Donors 1 (imidazole N-H) [7]
3 (imidazole N, methoxy O,
Hydrogen Bond Acceptors [7]
aldehyde O)
The aldehyde group is a key
electrophilic center,
Reactivity susceptible to nucleophilic Standard chemical principles

attack. The imidazole N-H is

weakly acidic.

Synthesis and Mechanistic Considerations
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The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is
the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine
with an aldehyde or carboxylic acid.[1][8] For the target compound, this involves the
cyclocondensation of 4-methoxy-1,2-phenylenediamine with an appropriate two-carbon
aldehyde equivalent.

Recommended Synthetic Pathway

The reaction of 4-methoxy-1,2-phenylenediamine with a glyoxal derivative (often protected as
an acetal or in the form of a bisulfite adduct) in the presence of an oxidizing agent provides an
efficient route. Sodium metabisulfite (Na2S20s) is a particularly effective reagent as it serves as
both a source for the aldehyde equivalent and a mild oxidizing agent to facilitate the final
aromatization step.[5][6]

Causality in Experimental Design:

o Starting Materials: 4-methoxy-1,2-phenylenediamine is chosen for the inherent methoxy
group at the desired position.

» Reagent Choice (Na2S20s): In aqueous or alcoholic media, sodium metabisulfite can react
with aldehydes to form bisulfite adducts. In this synthesis, it facilitates the controlled
condensation and subsequent oxidative cyclization required to form the aromatic
benzimidazole ring, avoiding over-oxidation or side reactions.[5]

o Solvent: Ethanol or a similar protic solvent is ideal as it effectively dissolves the diamine
starting material and facilitates the ionic steps of the mechanism.

Visualizing the Synthesis Workflow
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Starting Materials

4-Methoxy-1,2- Glyoxal Equivalent
phenylenediamine (e.g., from NazS:205)

Cyclocondensation
& Oxidation

Reagents: Na2S20s
Solvent: Ethanol
Conditions: Reflux

5-Methoxy-1H-benzo[d]imidazole-
2-carbaldehyde

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde.

Detailed Experimental Protocol

This protocol is a representative method based on established literature procedures for
analogous compounds.[5][9]

» Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 4-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) and ethanol (50 mL).
Stir until the diamine is fully dissolved.

o Reagent Addition: Add sodium metabisulfite (Na2S20s) (1.90 g, 10 mmol) to the solution.

e Condensation: Add a 40% aqueous solution of glyoxal (1.45 g, 10 mmol) dropwise to the
mixture over 15 minutes.

o Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase
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of ethyl acetate/hexane (1:1).

o Workup: After completion, cool the mixture to room temperature. A precipitate should form.
Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes to ensure complete
precipitation.

« |solation and Purification: Filter the solid product using a Blchner funnel, wash thoroughly
with cold water (3 x 20 mL), and dry under vacuum. The crude product can be further purified
by recrystallization from an ethanol/water mixture to yield the final compound as a pure solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic
techniques. The expected data provides a self-validating system for researchers to confirm the
identity and purity of their synthesized material.

Table 2: Predicted Spectroscopic Data
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Technique Expected Observations

0 9.8-10.0 ppm (s, 1H): Aldehyde proton (-
CHO), highly deshielded.  7.0-7.7 ppm (m, 3H):
Aromatic protons on the benzimidazole ring. &

1H NMR 3.8-3.9 ppm (s, 3H): Methoxy protons (-OCHs).
0 12.0-13.0 ppm (br s, 1H): Imidazole N-H
proton (may be broad or exchangeable with
D20).

0 ~185 ppm: Aldehyde carbonyl carbon (C=0).
0 ~155-160 ppm: Aromatic carbon attached to
the methoxy group (C-OCHs). d ~145-150 ppm:

C2 carbon of the benzimidazole ring. & ~100-

13C NMR

140 ppm: Remaining aromatic carbons. & ~55

ppm: Methoxy carbon (-OCHs).

~3300-3100 cm~1: N-H stretching (broad).
~1680-1695 cm~1: C=0 stretching of the
FT-IR (cm™1) aldehyde (strong, sharp). ~1620, 1500 cm~1;
C=N and C=C stretching in the aromatic ring.
~1250 cm~t; C-O stretching of the aryl ether.

Mass Spec (ESI+) [M+H]*: m/z 177.06

Note: NMR chemical shifts (d) are predicted for a DMSO-ds solvent and are approximate.[10]
[11][12]

Reactivity and Applications in Drug Discovery

The true value of 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde lies in its utility as a
synthetic intermediate. The aldehyde group is a versatile chemical handle for elaboration into
more complex structures.

Key Chemical Transformations

o Schiff Base Formation: The aldehyde readily condenses with primary amines (R-NHz) to
form imines (Schiff bases). This is a cornerstone reaction for creating libraries of compounds
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for biological screening, as the resulting imine linkage is often found in potent enzyme
inhibitors.[13][14]

o Reductive Amination: A two-step or one-pot reaction where the initially formed imine is
reduced (e.g., with NaBH4 or NaBH(OAC)s3) to a stable secondary amine. This allows for the
flexible introduction of various amine-containing side chains.

» Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon
chain at the C2 position, forming alkenes.

» Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid (a key functional
group for interacting with biological targets) or reduced to a primary alcohol.

Visualizing Derivatization Pathwaysdot

5-Methoxy-1H-benzo[d]imidazole-
2-carbaldehyde

R-NH2 MnOas or Ag20
(Condensation)| (Oxidation) (Reduction)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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